3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylicacid
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Overview
Description
3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a thieno[3,2-c]pyridine core, makes it a valuable target for synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenes with β-ketoesters under acidic conditions to form the thienopyridine core . Another approach includes the use of 2-thioxopyridine-3-carbonitrile intermediates, which undergo cyclization reactions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of key intermediates followed by cyclization and functional group modifications. The use of high-throughput screening and optimization of reaction conditions is essential to achieve high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted thienopyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridines: Known for their pharmacological activities, including anticancer and antiviral properties.
Thieno[3,4-b]pyridines: Studied for their potential as kinase inhibitors and other therapeutic applications.
Uniqueness
3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C9H7NO3S |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
3-methyl-4-oxo-5H-thieno[3,2-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO3S/c1-4-6-5(2-3-10-8(6)11)14-7(4)9(12)13/h2-3H,1H3,(H,10,11)(H,12,13) |
InChI Key |
OALDSDXBRSYWST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=C2)C(=O)O |
Origin of Product |
United States |
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